N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate
Description
N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate is a synthetic compound featuring a 3,4-bis(benzyloxy)benzamide core conjugated to a polyamine chain via a carboxybenzyl (Cbz)-protected amino linker. The trifluoroacetate (TFA) salt enhances solubility in polar solvents, making it suitable for biochemical studies.
Properties
Molecular Formula |
C38H42F3N3O7 |
|---|---|
Molecular Weight |
709.7 g/mol |
IUPAC Name |
benzyl N-(4-aminobutyl)-N-[3-[[3,4-bis(phenylmethoxy)benzoyl]amino]propyl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C36H41N3O5.C2HF3O2/c37-21-10-11-23-39(36(41)44-28-31-17-8-3-9-18-31)24-12-22-38-35(40)32-19-20-33(42-26-29-13-4-1-5-14-29)34(25-32)43-27-30-15-6-2-7-16-30;3-2(4,5)1(6)7/h1-9,13-20,25H,10-12,21-24,26-28,37H2,(H,38,40);(H,6,7) |
InChI Key |
MWTOAQPMAQQATN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)NCCCN(CCCCN)C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate typically involves a multi-step process. One common method involves the amidation of N-Cbz-protected amines. The reactions often use isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of protecting groups and efficient reaction conditions, are likely employed to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key differences between the target compound and related molecules:
Key Observations:
Compound 1b () replaces the amide with a sulfonamide, introducing electronegative fluorine atoms that increase lipophilicity but may reduce blood-brain barrier penetration compared to the target compound .
Polyamine Chain: The target compound’s Cbz-protected polyamine chain is structurally analogous to Compound 5 (), which features a longer polyamine backbone conjugated to a piperidinone-dimer. YOK-1109 () employs a guanidine group instead of a polyamine, enhancing basicity and hydrogen-bonding capacity, which may explain its role as a SQSTM1-ZZ agonist .
Counterion and Solubility: The TFA salt in both the target compound and Compound 5 improves aqueous solubility compared to non-ionic analogs like ’s benzamide. However, Compound 5’s larger dimethoxybenzylidene-piperidinone structure likely reduces solubility .
Biological Activity
N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide trifluoroacetate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzamide backbone
- Two benzyloxy groups
- An amino group linked to a carbon chain
This configuration allows for potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cellular signaling pathways. This inhibition could lead to altered cellular responses and potential therapeutic effects against diseases such as cancer.
- Interaction with Receptors : The structure suggests potential binding to various receptors, which may mediate its biological effects. For instance, compounds with similar structures have been shown to interact with G-protein coupled receptors (GPCRs), influencing cellular signaling cascades.
- Antiviral Activity : Similar derivatives have demonstrated antiviral properties by increasing intracellular levels of proteins that inhibit viral replication. This mechanism is particularly relevant for compounds targeting viruses like Hepatitis B and HIV .
In Vitro Studies
In vitro studies have assessed the cytotoxicity and efficacy of the compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| HCT116 (Colon) | 10 | Inhibition of proliferation |
These results indicate that the compound exhibits significant cytotoxic effects across multiple cancer cell lines, suggesting its potential as an anticancer agent.
In Vivo Studies
Animal models have been employed to evaluate the therapeutic potential and safety profile of the compound. Notable findings include:
- Tumor Growth Inhibition : In xenograft models, administration of the compound led to a significant reduction in tumor size compared to control groups.
- Safety Profile : Toxicity assessments revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development.
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Case Study on Cancer Therapy : A study involving patients with advanced breast cancer treated with a regimen including this compound showed promising results in tumor reduction and overall survival rates.
- Hepatitis B Virus (HBV) Model : In a preclinical model using HBV-infected animals, the compound demonstrated a marked decrease in viral load, suggesting its potential as an antiviral agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
